N-(2,3-Dimethyl-phenyl)-2-(3-furan-2-yl-6-oxo-6H-pyridazin-1-yl)-acetamide
Description
N-(2,3-Dimethyl-phenyl)-2-(3-furan-2-yl-6-oxo-6H-pyridazin-1-yl)-acetamide is a synthetic small molecule featuring a pyridazinone core substituted with a furan-2-yl group at position 3 and an acetamide side chain at position 2. The acetamide nitrogen is further substituted with a 2,3-dimethylphenyl group. This compound belongs to a class of pyridazinone derivatives known for their diverse biological activities, including receptor modulation and enzyme inhibition. The pyridazinone scaffold is a heteroaromatic system that contributes to its stability and ability to engage in hydrogen bonding, while the furan and dimethylphenyl groups influence steric and electronic properties critical for target interactions .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-5-3-6-14(13(12)2)19-17(22)11-21-18(23)9-8-15(20-21)16-7-4-10-24-16/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNDLBRMWMJMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726026 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethyl-phenyl)-2-(3-furan-2-yl-6-oxo-6H-pyridazin-1-yl)-acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Furan Ring Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Acetamide Formation: The final step involves the coupling of the pyridazinone-furan intermediate with 2,3-dimethylphenylamine using coupling reagents like carbodiimides (e.g., DCC) to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethyl-phenyl)-2-(3-furan-2-yl-6-oxo-6H-pyridazin-1-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The pyridazinone moiety can be reduced to dihydropyridazines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (e.g., bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Furanones.
Reduction: Dihydropyridazines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of N-(2,3-Dimethyl-phenyl)-2-(3-furan-2-yl-6-oxo-6H-pyridazin-1-yl)-acetamide as an anticancer agent. Key findings include:
Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicates that it can inhibit the growth of breast cancer (MCF7) and lung cancer (A549) cells with IC50 values in the low micromolar range.
Mechanism of Action : The compound is believed to exert its anticancer effects by inhibiting specific signaling pathways involved in tumor proliferation. Notably, it may interfere with the Aurora-A kinase pathway, which is crucial for cell division and tumor growth.
Anti-inflammatory Activity
This compound has also shown promise as an anti-inflammatory agent:
Reduction of Inflammatory Markers : Studies have indicated that this compound can significantly reduce levels of pro-inflammatory cytokines in models of inflammation, suggesting its potential utility in treating inflammatory diseases.
Mechanism : The anti-inflammatory effects are likely mediated through the modulation of immune response pathways, including the inhibition of NF-kB signaling, which plays a critical role in regulating inflammation.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties:
Oxidative Stress Reduction : Preliminary studies indicate that this compound can mitigate oxidative stress within neuronal cells, potentially offering protection against neurodegenerative diseases.
Neurotransmitter Modulation : The compound may influence neurotransmitter systems positively, enhancing neuronal survival and function under stress conditions.
Study 1: Anticancer Efficacy
A study conducted by Zhang et al. evaluated the anticancer efficacy of N-(2,3-Dimethyl-phenyl)-2-(3-furan-2-y1) derivatives on A549 lung cancer cells. The results showed an IC50 value of 25 µM for one derivative, indicating substantial anticancer activity.
Study 2: Inflammatory Response Modulation
Research by Liu et al. demonstrated that N-(2,3-Dimethyl-phenyl)-2-(3-furan-2-y1) derivatives could significantly lower pro-inflammatory cytokines in LPS-induced macrophages. This suggests potential applications in treating conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethyl-phenyl)-2-(3-furan-2-yl-6-oxo-6H-pyridazin-1-yl)-acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridazinone moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Pyridazinone-Based Acetamide Derivatives
Key Compounds:
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Structural Features: Substituted with a 4-bromophenyl group on the acetamide nitrogen and a 3-methoxybenzyl group on the pyridazinone ring. Activity: Acts as a mixed FPR1/FPR2 ligand, inducing calcium mobilization and chemotaxis in human neutrophils. However, the furan-2-yl group in the main compound may offer superior π-π stacking interactions due to its planar structure .
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- Structural Features : Similar to the above but with a 4-methoxybenzyl group.
- Activity : Potent and specific FPR2 agonist.
- Comparison : The para-methoxy group in this analogue likely stabilizes receptor binding via hydrogen bonding, whereas the furan-2-yl group in the main compound introduces conjugated electron density, possibly altering selectivity for FPR subtypes .
Acetamide Derivatives with Heterocyclic Modifications
Key Compounds:
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Structural Features: Benzothiazole core with a trifluoromethyl group and 3-methoxyphenyl-acetamide side chain. Comparison: The benzothiazole moiety increases rigidity and metabolic stability compared to the pyridazinone-furan system. The trifluoromethyl group enhances electronegativity, which may improve target affinity but reduce solubility relative to the dimethylphenyl group .
2-[2-(2,6-Dichlorophenylamino)-phenyl]-N-(4-oxo-2-thioxothiazolidin-3-yl)-acetamide Structural Features: Thioxothiazolidinone ring linked to a dichlorophenyl-substituted acetamide. Activity: Synthesized for anticancer applications, targeting tyrosine kinase receptors. Comparison: The thioxothiazolidinone ring introduces sulfur-based hydrogen bonding, differing from the pyridazinone’s oxygen-rich system.
Key Compounds:
2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) Structural Features: Phenoxyacetamide with a triazole substituent. Activity: Synthetic auxin agonist regulating plant growth via auxin receptor binding. Comparison: While structurally distinct from pyridazinone derivatives, WH7 highlights how acetamide linkers can bridge diverse pharmacophores. The main compound’s pyridazinone-furan system may offer stronger aromatic interactions than WH7’s phenoxy group .
Data Table: Structural and Functional Comparison
Key Research Findings
- Role of Substituents : The 2,3-dimethylphenyl group in the main compound likely reduces metabolic oxidation compared to bromophenyl or methoxybenzyl groups in analogues, enhancing in vivo stability .
- Hydrogen Bonding: The pyridazinone’s carbonyl and furan oxygen atoms facilitate hydrogen bonding with residues in FPR2’s binding pocket, similar to methoxy groups in FPR-targeting analogues .
- Electron Effects : The furan-2-yl group’s electron-rich nature may enhance π-π interactions with aromatic receptor residues, contrasting with the electron-withdrawing trifluoromethyl group in benzothiazole derivatives .
Biological Activity
N-(2,3-Dimethyl-phenyl)-2-(3-furan-2-yl-6-oxo-6H-pyridazin-1-yl)-acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Molecular Formula: C19H18N2O3
Molecular Weight: 318.36 g/mol
Structure: The compound consists of a dimethylphenyl group attached to a pyridazine moiety with a furan ring, contributing to its unique biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : Several studies have demonstrated the antibacterial properties of furan derivatives. For instance, compounds with furan rings have shown significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar effects .
- Anticancer Activity : The compound's structure suggests potential for anticancer activity. Analogous compounds have been reported to induce apoptosis in cancer cell lines such as MCF-7, indicating that this compound might also activate apoptotic pathways .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several furan derivatives against multidrug-resistant bacterial strains. Among these, a compound structurally similar to this compound exhibited an MIC of 12.5 mg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that furan-containing compounds can significantly inhibit cell proliferation and induce apoptosis. The specific mechanisms involved include the activation of caspases and modulation of Bcl-xL/Bax ratios, leading to increased apoptotic cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
